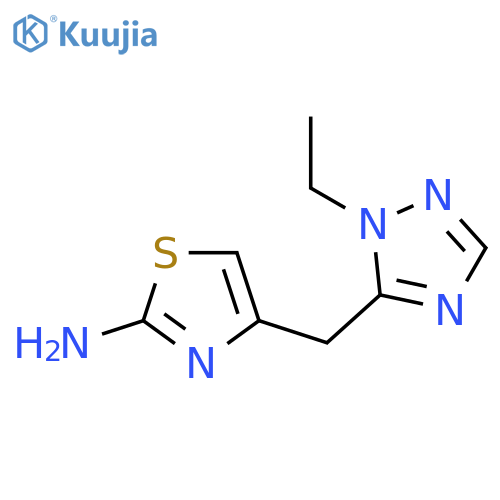Cas no 1249176-14-4 (4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine)

1249176-14-4 structure
商品名:4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine
4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine
- 2-Thiazolamine, 4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-
- EN300-1077261
- CS-0284585
- 4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine
- 4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine
- 1249176-14-4
-
- インチ: 1S/C8H11N5S/c1-2-13-7(10-5-11-13)3-6-4-14-8(9)12-6/h4-5H,2-3H2,1H3,(H2,9,12)
- InChIKey: TWXYPSIVNZHFPJ-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC2N(CC)N=CN=2)N=C1N
計算された属性
- せいみつぶんしりょう: 209.07351655g/mol
- どういたいしつりょう: 209.07351655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 97.9Ų
じっけんとくせい
- 密度みつど: 1.49±0.1 g/cm3(Predicted)
- ふってん: 466.3±47.0 °C(Predicted)
- 酸性度係数(pKa): 3.75±0.10(Predicted)
4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1077261-1.0g |
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine |
1249176-14-4 | 1g |
$1256.0 | 2023-05-24 | ||
| Enamine | EN300-1077261-0.25g |
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine |
1249176-14-4 | 95% | 0.25g |
$1156.0 | 2023-10-28 | |
| Enamine | EN300-1077261-0.1g |
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine |
1249176-14-4 | 95% | 0.1g |
$1106.0 | 2023-10-28 | |
| Enamine | EN300-1077261-2.5g |
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine |
1249176-14-4 | 95% | 2.5g |
$2464.0 | 2023-10-28 | |
| Enamine | EN300-1077261-0.05g |
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine |
1249176-14-4 | 95% | 0.05g |
$1056.0 | 2023-10-28 | |
| Enamine | EN300-1077261-10g |
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine |
1249176-14-4 | 95% | 10g |
$5405.0 | 2023-10-28 | |
| Enamine | EN300-1077261-10.0g |
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine |
1249176-14-4 | 10g |
$5405.0 | 2023-05-24 | ||
| Enamine | EN300-1077261-5.0g |
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine |
1249176-14-4 | 5g |
$3645.0 | 2023-05-24 | ||
| Enamine | EN300-1077261-1g |
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine |
1249176-14-4 | 95% | 1g |
$1256.0 | 2023-10-28 | |
| Enamine | EN300-1077261-5g |
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine |
1249176-14-4 | 95% | 5g |
$3645.0 | 2023-10-28 |
4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
1249176-14-4 (4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine) 関連製品
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 857369-11-0(2-Oxoethanethioamide)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
